Methyl gambogate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H46O8 |
|---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
methyl (Z)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoate |
InChI |
InChI=1S/C39H46O8/c1-21(2)11-10-16-37(8)17-15-25-30(40)29-31(41)27-19-24-20-28-36(6,7)47-38(34(24)42,18-14-23(5)35(43)44-9)39(27,28)46-33(29)26(32(25)45-37)13-12-22(3)4/h11-12,14-15,17,19,24,28,40H,10,13,16,18,20H2,1-9H3/b23-14-/t24-,28+,37-,38+,39-/m1/s1 |
InChI Key |
MFUIGIDUBRLELJ-ITGPLMSCSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)OC)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)OC)O)C)C |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Considerations of Gambogic Acid Precursors
Botanical Origin and Isolation Methodologies for Gamboge Resins
Gamboge is a hard, brittle, orange-to-brown gum resin extracted from various trees of the genus Garcinia. botanical.combritannica.com The primary botanical source for commercial gamboge is Garcinia hanburyi, a tree that can grow up to 50 feet tall. botanical.comhenriettes-herb.com These trees are native to Southeast Asian countries, including Cambodia, Thailand, and Southern Vietnam. botanical.compigment.tokyonih.gov
The isolation of the resin is a traditional process that involves making incisions in the bark of the trees, which must be at least ten years old. botanical.com A milky, yellow resinous gum then exudes from ducts within the bark. botanical.combritannica.com This latex is collected in vessels, often hollow bamboo canes, where it is left to harden. botanical.compigment.tokyo This method of collection into bamboo pipes (B44673) results in the characteristic "pipe gamboge" form. botanical.com The collection typically occurs during the rainy season. botanical.com Gambogic acid and its derivatives are then isolated from this crude resin. nih.govspandidos-publications.com
Table 1: Botanical Origin of Gamboge Resin
| Feature | Description |
|---|---|
| Primary Species | Garcinia hanburyi (Hook.f.) |
| Other Species | Garcinia morella (Gaertn.) Desr. |
| Family | Clusiaceae (Guttiferae) |
| Common Names | Gamboge, Gutta gamba, Tom Rong |
| Native Habitat | Southeast Asia (Siam, Cambodia, Southern Cochin-China) |
| Part Used | Gum resin from bark exudate |
Hypothetical Biosynthetic Pathways of Polyprenylated Xanthones
The biosynthesis of complex natural products like gambogic acid is a multi-step process involving the assembly of a core structure followed by a series of modifications. While the complete pathway is not fully elucidated, a hypothetical route can be constructed based on known biosynthetic principles for xanthones.
The biosynthesis of the foundational xanthone (B1684191) structure in higher plants is generally understood to be a mixed pathway, utilizing precursors from both the shikimate and acetate (B1210297) (polyketide) pathways. ontosight.aiagriculturejournals.czresearchgate.netnih.govontosight.ai
The process is believed to initiate with the condensation of molecules from these two pathways to form a benzophenone (B1666685) intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone. agriculturejournals.czfrontiersin.orgmdpi.com This intermediate then undergoes a regioselective, oxidative intramolecular coupling reaction. agriculturejournals.czspringernature.com This cyclization, catalyzed by cytochrome P450 enzymes known as xanthone synthases, forges the characteristic tricyclic dibenzo-γ-pyrone system of the xanthone core. ontosight.aimdpi.com
Following the formation of the basic xanthone scaffold, the next critical phase is decoration with isoprenoid side chains, a process known as prenylation. This step is crucial for the structural diversity and bioactivity of this class of compounds. thieme-connect.denih.govtu-braunschweig.de
Aromatic prenyltransferases catalyze the attachment of prenyl groups, typically from dimethylallyl pyrophosphate (DMAPP), to the electron-rich xanthone nucleus. thieme-connect.deresearchgate.net In the case of gambogic acid, multiple prenylation events occur. Subsequent intramolecular cyclization of these isoprenyl chains with hydroxyl groups on the xanthone ring leads to the formation of the highly complex and unique caged structure. nih.govnih.gov The molecular structure of gambogic acid features a distinctive 4-oxatricyclo[4.3.1.0]decan-2-one ring system built upon the xanthone backbone, a feature found only in natural products from the Garcinia genus. researchgate.netnih.gov
Once the core structure of gambogic acid is assembled, it can undergo further enzymatic modifications. These post-synthetic modifications can alter the compound's properties. The structure of gambogic acid presents several sites for such modifications, including the hydroxyl group at C-6, the carboxyl group at C-30, and various double bonds. nih.govnih.govmdpi.com It is through such a process, specifically methylation, that Methyl gambogate is formed from its gambogic acid precursor.
Enzymatic Methylation in Natural Product Biosynthesis Relevant to Gambogates
Enzymatic methylation is a common final step in the biosynthesis of many natural products, often modulating their bioactivity and stability. nih.gov This reaction is typically catalyzed by a class of enzymes known as methyltransferases, which use S-adenosyl-methionine (SAM) as a methyl group donor. nih.gov
In the context of xanthones, O-methyltransferases (OMTs) are responsible for adding a methyl group to a hydroxyl (-OH) function, forming a methoxy (B1213986) (-OCH₃) group, or to a carboxylic acid (-COOH) group, forming a methyl ester (-COOCH₃). rsc.orgacs.org Research into the biosynthesis of other polycyclic xanthones has identified multiple O-methyltransferase genes within a single biosynthetic gene cluster. acs.orgnih.gov For instance, studies have revealed three distinct OMTs (XanM1, XanM2, and XanM3) that exhibit substrate-dependent regiospecificity, each methylating a specific site on the xanthone intermediate at different points in the pathway. acs.orgnih.gov
The compound known as O-Methyl-Gambogic acid Methyl Ester, a synonym for this compound, suggests two such methylation events have occurred on the gambogic acid scaffold. ncats.io This implies the action of one or more O-methyltransferase enzymes that specifically recognize and act upon the gambogic acid molecule, one to form an O-methyl ether at a hydroxyl group and another to form a methyl ester at the carboxyl group.
Table 2: Hypothetical Biosynthetic Steps to Gambogic Acid Precursors
| Step | Process | Key Intermediates/Enzymes |
|---|---|---|
| 1 | Scaffold Formation | Shikimate & Acetate Pathways → Benzophenone Intermediate |
| 2 | Core Cyclization | Xanthone Synthase (CYP450) → Xanthone Core |
| 3 | Prenylation | Aromatic Prenyltransferases, DMAPP → Prenylated Xanthones |
| 4 | Caged-Structure Formation | Intramolecular Cyclization → Gambogic Acid |
| 5 | Methylation | O-Methyltransferases (OMTs), SAM → this compound |
Synthetic Chemistry and Structural Derivatization of Methyl Gambogate
Chemical Synthesis of Methyl Gambogate from Gambogic Acid
The primary route to synthesizing this compound involves the direct chemical modification of its parent compound, gambogic acid. This transformation specifically targets the carboxylic acid functional group for conversion into a methyl ester.
The synthesis is achieved through an esterification reaction, where the C-30 carboxyl group of gambogic acid is converted to a methyl ester. mdpi.com This is a common and direct method for protecting the carboxylic acid or for modifying the compound's physicochemical properties.
One documented method involves the reaction of gambogic acid's pyridinium (B92312) salt with methyl iodide. mdpi.com Another approach utilizes standard coupling agents to facilitate the ester formation between gambogic acid and a methylating agent. The optimization of these reactions typically involves adjusting the stoichiometry of reagents, reaction time, and temperature to maximize the yield and purity of the resulting this compound.
Several catalyst systems and reaction conditions have been reported for the effective esterification of gambogic acid to this compound. The choice of catalyst and solvent is crucial for the reaction's efficiency.
One established protocol employs potassium carbonate (K₂CO₃) as a base and methyl iodide (MeI) as the methyl source, with acetone (B3395972) serving as the solvent. In another method, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, is used in conjunction with methyl iodide in a polar aprotic solvent like N,N-dimethylformamide (DMF). More general esterification conditions involve the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). dovepress.com
| Reagents | Catalyst/Base | Solvent | Reference |
|---|---|---|---|
| Methyl Iodide | Potassium Carbonate | Acetone | mdpi.com |
| Methyl Iodide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | N,N-Dimethylformamide (DMF) | researchgate.net |
| Methanol (Implicit) | EDCI / DMAP | Dichloromethane (DCM) | dovepress.com |
Directed Structural Modifications of the this compound Core Skeleton
The core skeleton of this compound, a complex caged xanthone (B1684191), offers several avenues for directed structural modification. These changes are typically aimed at creating novel analogues with potentially enhanced or altered biological activities. Research has focused on various parts of the molecule, including the distinctive 4-oxa-tricyclo[4.3.1.0]dec-2-one caged motif. researchgate.net
The core caged motif of this compound incorporates a tetrahydrofuran (B95107) ring within its 4-oxa-tricyclo[4.3.1.0]dec-2-one system. mdpi.com Published research on the derivatization of gambogic acid and its esters primarily focuses on modifications at the peripheral sites, such as the C-30 carboxyl group, the A- and B-rings of the xanthone, and the polyisoprenyl side chains. mdpi.comresearchgate.net Specific, direct functionalization of the atoms comprising the tetrahydrofuran ring itself is not extensively detailed in the reviewed literature, which prioritizes other reactive sites on the molecule.
The polyisoprenyl side chains attached to the xanthone core are common targets for structural modification. The carbon-carbon double bonds within these chains, specifically at positions C-32/33 and C-37/38, are reactive sites amenable to chemical alteration.
One key modification strategy is the epoxidation of these double bonds. For instance, reacting a derivative of gambogic acid with meta-chloroperoxybenzoic acid (m-CPBA) can produce analogues containing epoxy groups at both the C-32/33 and C-37/38 positions. researchgate.net This alteration from an alkene to an epoxide significantly changes the local stereochemistry and electronics of the side chain.
| Target Site | Modification Type | Reagent | Reference |
|---|---|---|---|
| C-32/33 and C-37/38 Double Bonds | Epoxidation | m-CPBA | researchgate.net |
Structure Activity Relationship Sar Studies of Methyl Gambogate and Its Analogs
Elucidation of Pharmacophores for Biological Activity
The identification of the specific pharmacophoric elements within the methyl gambogate structure is key to understanding its mechanism of action. While a definitive pharmacophore model for this compound itself is not extensively documented, studies on related caged Garcinia xanthones and other anticancer compounds provide significant insights. The intact caged scaffold of the BCD ring system is considered the minimum pharmacophoric motif essential for its cytotoxic activity. mdpi.com Structural changes to this core motif lead to a substantial loss of activity. researchgate.net
Impact of Polyisoprenyl Chain Modifications on Biological Efficacy
The polyisoprenyl chain attached to the xanthone (B1684191) core plays a significant role in modulating the biological activity of this compound and its analogs. Modifications to this chain have been a major focus of SAR studies.
Role of Double Bonds and Epoxide Formation
The polyisoprenyl side chain of gambogic acid and its derivatives contains two carbon-carbon double bonds at the C-32/33 and C-37/38 positions. mdpi.com The presence and reactivity of these double bonds are important for biological activity. Modification of these double bonds, for instance through epoxidation, has been shown to influence the compound's antiangiogenic and cytotoxic effects. In a study on gambogic acid derivatives, the reaction with m-chloroperoxybenzoic acid (m-CPBA) resulted in the formation of a derivative with two epoxy groups at the C-32/33 and C-37/38 positions. mdpi.com This diepoxide derivative demonstrated potent suppression of newly grown blood vessels and exhibited lower toxicity in zebrafish models compared to the parent gambogic acid. mdpi.com This suggests that the double bonds are not strictly essential for activity and that their modification into epoxides can even lead to improved therapeutic profiles. mdpi.com
Table 1: Effect of Polyisoprenyl Chain Double Bond Modification on Antiangiogenic Activity
| Compound | Modification | Antiangiogenic Activity | Reference |
| Gambogic Acid | Unmodified (C-32/33 and C-37/38 double bonds) | Potent | mdpi.com |
| Derivative 36 | Epoxidation of C-32/33 and C-37/38 double bonds | Potent, with lower toxicity than Gambogic Acid | mdpi.com |
Chain Length and Branching Effects
The length and branching of the prenyl groups on the xanthone scaffold also have a pronounced effect on cytotoxicity. Studies on simplified prenyl- and pyrano-xanthones, which mimic parts of the gambogic acid structure, have provided valuable SAR data. Generally, the addition of a prenyl group to the xanthone backbone increases cytotoxic activity compared to the unsubstituted xanthone. nih.gov
In a series of synthesized prenylxanthones, compounds with C-prenylation were generally more active than those with O-prenylation. nih.gov Furthermore, the number of prenyl groups is a critical factor; a compound with a single O-prenyl moiety was found to be more active than derivatives with two or three such groups. nih.gov This indicates that an optimal level of lipophilicity and a specific spatial arrangement conferred by the prenyl chain are necessary for maximal activity. Research on other caged xanthone analogs has also shown that the length and bulkiness of the substituted moiety in the caged region significantly affect their pharmacological activities. mdpi.com
Table 2: Influence of Prenyl Chain Modifications on Cytotoxicity (IC50 in μg/mL)
| Compound Type | Modification | KBvin cells | A549 cells | DU-145 cells | Reference |
| Simple Xanthones | No prenyl groups | >10 | >10 | >10 | nih.gov |
| C-Prenylxanthones | C-prenylation | 3.1 - 6.7 | 4.3 - >10 | 2.8 - 3.9 | nih.gov |
| O-Prenylxanthones | O-prenylation | 3.7 - >10 | 5.2 - >10 | 4.1 - >10 | nih.gov |
Influence of Substitutions on the Caged Xanthone System
The caged xanthone core is a defining feature of this compound, and substitutions on this rigid system, both on the aromatic A-ring and in terms of its stereochemistry, are critical for biological activity.
Effects of Aromatic Ring Substituents
The aromatic A-ring of the xanthone scaffold is another site for modification to modulate biological activity. SAR studies on synthetic caged xanthone analogs have revealed that functionalizing this ring can significantly affect potency. researchgate.net For example, the introduction of hydroxyl or fluorine groups at specific positions on the A-ring of caged xanthone frameworks has been shown to lead to enhanced cytotoxicity at submicromolar concentrations. researchgate.net
In simpler xanthone systems, the nature and position of substituents on the tricyclic scaffold are known to be associated with their biological activities. nih.gov For instance, in a series of pyranoxanthones, 3-methyl substituted compounds generally exhibited greater activity than the corresponding 3-prenyl substituted compounds. nih.gov This highlights that even small changes to the substitution pattern on the xanthone core can have a significant impact on the molecule's cytotoxic potential.
Stereochemical Considerations and Their Importance
Stereochemistry plays a pivotal role in the biological activity of many natural products, and the caged Garcinia xanthones are no exception. These molecules possess multiple chiral centers, and their three-dimensional arrangement is crucial for their interaction with biological targets. It has been noted that many naturally occurring caged Garcinia xanthones exist as racemic mixtures, and their absolute stereochemistry has often remained undetermined. nih.gov
However, studies have shown that the stereochemistry can significantly influence biological activity. For instance, gambogic acid is susceptible to epimerization at the C2 position to form epi-gambogic acid. frontiersin.org While in this particular case, the epimerization did not significantly alter the cytotoxicity against MDA-MB-231 cancer cells, this is not always the case for all stereoisomers or all biological activities. frontiersin.org In other chiral xanthone derivatives, enantioselectivity has been observed in tumor cell growth inhibition. mdpi.comup.pt For example, the difference in activity between the epimers scortechinone A and scortechinone L highlights the relevance of stereochemistry in the development of new antimicrobial agents from this class of compounds. mdpi.com This underscores the importance of controlling and defining the stereochemistry in the design and synthesis of new this compound analogs to optimize their therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com In the context of this compound and its analogs, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects, particularly their anticancer properties. These models serve as a predictive tool to guide the rational design of new, more potent derivatives.
Descriptor Selection and Model Development
The foundation of a robust QSAR model lies in the meticulous selection of molecular descriptors and the application of appropriate statistical methods to develop a predictive mathematical equation. nih.gov For analogs of this compound, which belong to the xanthone class, various types of descriptors are calculated to quantify different aspects of their molecular structure.
Descriptor Selection: The process begins with the calculation of a wide array of molecular descriptors for each analog in the dataset. These descriptors can be broadly categorized as:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic net charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). For xanthone derivatives, electronic parameters like the atomic net charges on specific carbon atoms (e.g., qC1, qC5, qC6) have been shown to be significant in correlating with anticancer activity. innovareacademics.in
Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, volume, surface area, and shape indices (e.g., shape index basic, order 3). nih.govresearchgate.net These are crucial for understanding how the molecule fits into a biological target.
Hydrophobic Descriptors: These relate to the compound's solubility characteristics. The logarithm of the partition coefficient (LogP) is a commonly used descriptor that has been found to be significantly correlated with the anticancer activity of xanthone derivatives. nih.govresearchgate.net
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Thermodynamic Descriptors: These include parameters like dielectric energy and heat of formation, which can influence how the molecule interacts with its environment. nih.govdovepress.com
Once a large pool of descriptors is generated, feature selection techniques are employed to identify the most relevant ones that have the highest correlation with biological activity, while minimizing inter-correlation among themselves. nih.gov
Model Development: With a set of significant descriptors, a mathematical model is constructed to link them to the biological activity (often expressed as IC50 values). Multiple Linear Regression (MLR) is a common statistical method used for this purpose, which generates an equation of the form:
Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn
where c represents coefficients and D represents the selected descriptors.
For instance, a QSAR study on xanthone derivatives targeting the HeLa cancer cell line identified a model incorporating descriptors such as dielectric energy, hydroxyl group count, LogP, shape index, and solvent-accessible surface area. nih.govdovepress.com Another study on hydroxy xanthone derivatives identified a model based on the atomic net charges of specific carbon atoms in the xanthone scaffold. innovareacademics.in
The quality and predictive power of the developed QSAR model are assessed using various statistical parameters, as shown in the table below.
| Statistical Parameter | Description | Typical Value for a Good Model |
| n | Number of compounds in the dataset | Varies |
| r² (Coefficient of Determination) | Indicates the goodness of fit of the model to the training data. | > 0.6 |
| q² or r²cv (Cross-validated r²) | Measures the internal predictive ability of the model, often determined by leave-one-out (LOO) cross-validation. | > 0.5 |
| r²pred (External validation r²) | Assesses the model's ability to predict the activity of an external test set of compounds not used in model development. | > 0.5 |
| F-test (Fischer's value) | Indicates the statistical significance of the regression model. | High value |
| s or SEE (Standard Error of Estimate) | Represents the standard deviation of the residuals. | Low value |
A conventional 2D-QSAR analysis performed on a series of 18 gambogic acid analogs resulted in a statistically significant model, demonstrating the applicability of this approach for predicting the anti-tumor activities of this class of compounds. researchgate.net
Predictive Capabilities for Novel Analogs
A well-validated QSAR model is a powerful tool for virtual screening and the rational design of novel analogs with potentially enhanced biological activity. nih.govcapes.gov.br The mathematical equation derived from the QSAR analysis provides insights into which structural modifications are likely to improve potency.
For example, if a QSAR model for this compound analogs indicates a positive coefficient for a descriptor related to hydrophobicity, it suggests that increasing the hydrophobicity of a particular region of the molecule could lead to higher activity. Conversely, a negative coefficient would suggest that decreasing hydrophobicity in a specific area is favorable.
The predictive process for novel analogs typically involves the following steps:
In Silico Design: A virtual library of novel analogs is created by making systematic modifications to the parent this compound structure. These modifications can include adding or removing functional groups at various positions.
Descriptor Calculation: The same set of molecular descriptors used to build the original QSAR model is calculated for each of the newly designed virtual compounds.
Activity Prediction: The validated QSAR equation is used to predict the biological activity of these novel analogs based on their calculated descriptor values.
Prioritization for Synthesis: Compounds that are predicted to have high activity are prioritized for chemical synthesis and subsequent experimental testing to validate the model's predictions.
Studies on xanthone derivatives have successfully used QSAR models to virtually screen newly designed compounds and identify those with potentially high anticancer activity. nih.govdovepress.com This approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates.
Group-Based Quantitative Structure-Activity Relationship (G-QSAR) Analysis
In the context of this compound, a G-QSAR study would involve fragmenting the molecule into key structural units. For example, the xanthone core, the caged xanthonoid structure, the ester group, and various substituents on the aromatic rings could be defined as separate fragments.
The G-QSAR methodology then develops a model that correlates the properties of these individual fragments with the biological activity of the whole molecule. vlifesciences.com This allows researchers to understand the contribution of each group to the activity. For instance, a G-QSAR model might reveal that a particular type of substituent at a specific position on the xanthone ring is crucial for high potency, while another position is less sensitive to modification. This site-specific information is a significant advantage over conventional QSAR, which often provides a more global, less interpretable view of the structure-activity relationship. researchgate.net
While specific G-QSAR studies on this compound are not extensively reported in the literature, the principles of this methodology are highly applicable to its structural framework and that of its analogs.
Mechanistic Investigations of Methyl Gambogate S Cellular and Molecular Activities
Modulation of Cellular Signaling Pathways
Methyl gambogate and its parent compound, gambogic acid, exert significant influence over various cellular signaling cascades that are crucial for cell survival, proliferation, and inflammation.
Nuclear Factor-kappaB (NF-κB) Pathway Modulation
The Nuclear Factor-kappaB (NF-κB) pathway is a critical regulator of immunity, inflammation, and cell survival. Research indicates that gambogic acid (GA) is a potent modulator of this pathway. GA has been shown to inhibit the activation of NF-κB and the nuclear translocation of its subunits. nih.gov This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By blocking NF-κB activation, GA can suppress the expression of various anti-apoptotic gene products regulated by NF-κB, including TRAF1, Bcl-2, Bcl-xL, and inhibitors of apoptosis proteins (IAPs). nih.gov This modulation of the NF-κB pathway is linked to GA's ability to potentiate TNF-induced apoptosis in cancer cells. nih.gov The interaction of GA with the Transferrin Receptor-1 (TfR1) is crucial for this activity, as down-regulating TfR1 has been found to reverse the inhibitory effect of GA on NF-κB activation. nih.gov
Heat Shock Protein (Hsp) Interactions (e.g., Hsp90, Hsp70-BAG3)
Heat shock proteins are molecular chaperones that play a vital role in maintaining protein homeostasis, assisting in the folding of newly synthesized proteins, and stabilizing proteins under stress conditions. Hsp90, in particular, is essential for the stability and function of numerous "client" proteins, many of which are oncogenic kinases and transcription factors. frontiersin.org The Hsp70-BAG3 complex is another key player in protein quality control, linking Hsp70 to various cellular processes, including autophagy and apoptosis. biorxiv.org While direct, conclusive studies detailing the interaction between this compound and the Hsp90 or Hsp70-BAG3 chaperone systems are limited, a closely related compound, this compound methyl ether, was noted in a high-throughput screening library. biorxiv.org The inhibition of Hsp90 is a recognized strategy in cancer therapy, as it leads to the degradation of its client proteins. frontiersin.org The physical interaction between Hsp90 and Hsp70 chaperones can mediate cooperative action in refolding denatured proteins, highlighting the interconnectedness of the chaperone network. nih.gov
Effects on MYCN Expression and Degradation
The MYCN oncogene is a critical driver in several aggressive cancers, particularly neuroblastoma, where its amplification is associated with poor prognosis. Targeting MYCN directly has proven challenging. However, research into compounds that can disrupt the regulatory networks supporting MYCN has shown promise. A study investigating compounds capable of reverting the transcriptional signature of MYCN-amplified cancers identified this compound methyl ether as a potent molecule. columbia.edu This compound was found to dramatically reduce the abundance of MYCN protein in MYCN-amplified cell lines. columbia.edu The mechanism appears to involve the disruption of a core regulatory circuitry of master transcription factors that includes MYCN itself. columbia.edu
Table 1: Effect of this compound Methyl Ether on MYCN Protein
| Compound | Cell Line | Effect on MYCN | Concentration | Reference |
| This compound methyl ether | SK-N-BE(2) (MYCN-amplified) | Decreased protein abundance | 600 nM | columbia.edu |
Induction of Programmed Cell Death Mechanisms
A key aspect of this compound's activity is its ability to trigger programmed cell death, or apoptosis, in susceptible cells. This is achieved through the modulation of several pro- and anti-apoptotic pathways.
Apoptosis Induction Pathways (e.g., Caspase Activation, Bcl-2/Bax Ratio)
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. e-century.us Gambogic acid has been demonstrated to induce apoptosis by increasing the expression of Bax while decreasing the expression of Bcl-2, thereby elevating the Bax/Bcl-2 ratio. google.com This shift in balance promotes the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The released cytochrome c then participates in the formation of the apoptosome, leading to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. frontiersin.org Studies confirm that GA treatment leads to the cleavage and activation of caspase-3 and caspase-8, as well as the cleavage of Bid, a pro-apoptotic protein that links the extrinsic and intrinsic apoptosis pathways. google.comnih.gov
Table 2: Pro-Apoptotic Activity of Gambogic Acid
| Mechanism | Effect | Involved Proteins | Reference |
| Bcl-2 Family Modulation | Increased Bax/Bcl-2 ratio | Bax (up-regulated), Bcl-2 (down-regulated) | google.com |
| Caspase Activation | Increased activity/cleavage | Caspase-3, Caspase-8 | google.comnih.gov |
| Mitochondrial Pathway | Release of Cytochrome c | Cytochrome c | nih.gov |
| Pro-apoptotic protein cleavage | Cleavage of Bid | Bid | nih.gov |
Interference with Transferrin Receptor-1 (TfR1) Internalization and Function
Transferrin Receptor-1 (TfR1), also known as CD71, is a transmembrane glycoprotein (B1211001) essential for cellular iron uptake through the endocytosis of iron-bound transferrin. pnas.org It is often overexpressed on the surface of cancer cells to meet their high demand for iron. nih.gov Research has identified gambogic acid as a novel ligand for TfR1. nih.gov The interaction is not merely one of binding; GA actively interferes with the internalization of the receptor. nih.gov
This engagement with TfR1 is functionally significant for GA's anti-cancer effects. The apoptosis-inducing activity of GA is, at least in part, dependent on this interaction. nih.gov Studies using siRNA to deplete TfR1 have shown a reversal of GA's apoptotic and NF-κB-inhibitory effects, confirming the receptor's role in mediating the compound's activity. nih.gov Furthermore, the binding of GA to TfR1 can initiate a signaling cascade. It has been shown that GA treatment can lead to the phosphorylation of TfR1 at the Tyrosine 20 residue by the Src kinase, which potentiates cancer cell survival, suggesting a complex signaling role for the receptor that can be modulated by GA. The level of TfR1 expression on cancer cells may even serve as a predictor for their sensitivity to GA. google.com
Anti-Angiogenic Activity at the Cellular Level
No specific research findings are available for this compound.
No specific research findings are available for this compound.
No specific research findings are available for this compound.
No specific research findings are available for this compound.
Computational Chemistry and Molecular Modeling of Methyl Gambogate
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Ligand-Protein Interaction Prediction with Biological Targets
No specific molecular docking studies detailing the interaction of methyl gambogate with biological targets such as survivin, Bcl-2, or heat shock protein 90 (Hsp90) have been identified in the available literature. Research on the parent compound, gambogic acid, has suggested these proteins as potential targets due to its observed anti-cancer activities. nih.gov Hypothetically, docking simulations for this compound would involve preparing its 3D structure and docking it into the binding sites of these proteins to predict binding modes and key interacting residues.
Binding Affinity and Conformation Analysis
Information regarding the binding affinity (often expressed as binding energy in kcal/mol) and the specific binding conformations of this compound with its potential protein targets is not available. Such studies would typically generate a series of possible binding poses and rank them based on scoring functions. For related compounds, interactions are often characterized by hydrogen bonds and hydrophobic interactions within the binding pocket. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of molecules and complexes over time, offering a view of conformational changes and the stability of interactions.
Stability of Ligand-Protein Complexes
There are no published MD simulation studies that analyze the stability of a this compound-protein complex. Such simulations would typically involve placing the docked complex in a simulated physiological environment (water, ions) and running the simulation for a duration of nanoseconds to microseconds. nih.govnih.gov The stability would be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over time. A stable complex would show minimal fluctuations in its RMSD value. mdpi.com
Conformational Changes and Dynamic Interactions
Detailed analyses of conformational changes and the dynamic nature of interactions between this compound and proteins like the androgen receptor are not present in the current body of scientific literature. MD simulations would be instrumental in revealing how the binding of this compound might induce conformational changes in a target protein, which could affect its function. nih.gov Analysis of the simulation trajectory would also detail the persistence of specific interactions, such as hydrogen bonds, throughout the simulation.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules.
There is no specific research available that employs quantum chemical calculations to analyze the properties of this compound. Studies on gambogic acid and its derivatives have utilized these methods to understand their chemical reactivity and electronic properties, which are important for their biological activity. nih.govmdpi.com For this compound, DFT calculations could theoretically be used to determine its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO-LUMO), which would provide insights into its reactivity and potential interaction mechanisms.
Electronic Structure Analysis (HOMO, LUMO)
The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Frontier molecular orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. dntb.gov.uaphyschemres.orgnih.govreddit.comumich.edu
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. dntb.gov.ua For a compound like this compound, understanding its HOMO-LUMO gap can provide insights into its potential to participate in chemical reactions, including those relevant to its biological activity.
Illustrative Data for this compound (Hypothetical)
This data is for demonstrative purposes and is not derived from published experimental or computational studies on this compound.
| Parameter | Energy (eV) | Significance |
| HOMO | -6.5 | Represents the ability to donate electrons. |
| LUMO | -2.0 | Represents the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.5 | A larger gap suggests higher stability and lower reactivity. dntb.gov.ua |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. wolfram.comuni-muenchen.denih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color spectrum to indicate different charge regions.
Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to the presence of electronegative atoms like oxygen or nitrogen. wolfram.comuni-muenchen.de Blue colors, on the other hand, indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These regions are usually associated with hydrogen atoms attached to electronegative atoms. wolfram.comuni-muenchen.de Green and yellow colors represent areas with neutral or near-zero potential.
For this compound, an MEP map would likely reveal negative potential (red) around the carbonyl oxygens and the hydroxyl groups, indicating these as potential sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydroxyl hydrogens, marking them as sites for nucleophilic interaction. This information is crucial for understanding how this compound might interact with biological targets such as proteins.
In Silico Prediction of Molecular Properties for Research Applications
In silico methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.netnih.govljmu.ac.uk These predictions help in assessing the drug-likeness of a molecule and identifying potential liabilities before advancing to more resource-intensive experimental studies.
Absorption and Distribution Characteristics
The absorption and distribution of a drug candidate are critical determinants of its bioavailability and efficacy. In silico models can predict several key parameters that influence these processes. These models often use the molecular structure to calculate properties such as lipophilicity (logP), water solubility, intestinal absorption, and blood-brain barrier (BBB) penetration.
For this compound, a hypothetical in silico ADME prediction would provide valuable information for its development as a research tool or potential therapeutic agent.
Illustrative ADME Properties for this compound (Hypothetical)
This data is for demonstrative purposes and is not derived from published experimental or computational studies on this compound.
| Property | Predicted Value | Significance |
| Lipophilicity (logP) | 4.2 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Aqueous Solubility (logS) | -5.5 | Predicts low solubility in water, which could impact oral absorption. |
| Human Intestinal Absorption | High | Suggests the molecule is likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | Yes | Indicates a potential for the compound to cross the BBB and exert effects on the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Yes | Suggests the compound may be actively transported out of cells, which could affect its distribution and efficacy. |
Metabolic Site Prediction
Predicting the metabolic fate of a compound is crucial for understanding its duration of action and potential for forming active or toxic metabolites. The majority of drug metabolism is carried out by the cytochrome P450 (CYP) family of enzymes. frontiersin.orgnews-medical.netcambridgemedchemconsulting.comnih.gov In silico metabolism prediction tools identify the most likely sites on a molecule to undergo metabolic transformation by these enzymes. cambridgemedchemconsulting.comnih.gov
These prediction tools often use a combination of approaches, including reactivity models and machine learning algorithms trained on large datasets of known metabolic reactions. cambridgemedchemconsulting.com For this compound, such predictions would highlight the atoms or functional groups that are most susceptible to enzymatic modification, such as hydroxylation, oxidation, or demethylation.
Illustrative Metabolic Site Predictions for this compound (Hypothetical)
This data is for demonstrative purposes and is not derived from published experimental or computational studies on this compound.
| Predicted Metabolic Site | Type of Reaction | Mediating Enzyme (Predicted) |
| Tertiary carbon on the prenyl side chain | Hydroxylation | CYP3A4 |
| Methyl group of the methoxycarbonyl moiety | O-demethylation | CYP2C9 |
| Phenolic hydroxyl group | Glucuronidation | UGTs |
Advanced Analytical Methodologies for Methyl Gambogate Research
Chromatographic Separation Techniques
Chromatographic methods are central to the isolation and purification of Methyl gambogate, as well as for determining its purity and concentration in a sample. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantification. moravek.com This technique separates compounds in a liquid sample by passing them through a column packed with a stationary phase material. torontech.com The separation is based on the analyte's affinity for the stationary phase versus the mobile phase. moravek.com For compounds like this compound, which are derivatives of gambogic acid, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. nih.goviaea.org
The purity of a sample is determined by analyzing the resulting chromatogram. The main compound should appear as a single, sharp peak, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity. torontech.com For quantification, a calibration curve is constructed by running known concentrations of a pure this compound standard and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown research samples. HPLC methods have been successfully used to determine the purity of related compounds like gambogic acid, often achieving purities above 97%. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water (often with an acid modifier like 0.1% Formic Acid) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV Detector (wavelength set based on the chromophore of this compound, e.g., 254 nm or 360 nm) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC) for Volatile Byproducts or Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. libretexts.org It is generally not suitable for the direct analysis of large, non-volatile molecules like this compound. sigmaaldrich.com However, GC finds its application in this compound research for the analysis of volatile byproducts that may arise during its synthesis or degradation.
For non-volatile compounds, a process called derivatization can be used to convert them into more volatile and thermally stable forms suitable for GC analysis. sigmaaldrich.comresearchgate.net This involves a chemical reaction to modify the analyte. For a compound like this compound, functional groups such as hydroxyls or carboxylic acids could be derivatized. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comresearchgate.net The resulting TMS-ether of this compound would be more volatile and amenable to GC separation. The separated components are typically detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). cdc.gov
| Parameter | Typical Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS (Trimethylchlorosilane) |
| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane) |
| Carrier Gas | Helium or Nitrogen, constant flow (e.g., 1 mL/min) sigmaaldrich.com |
| Injector Temperature | 250 - 300 °C |
| Oven Program | Temperature ramp, e.g., start at 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is a cornerstone for the structural analysis and quantification of this compound, especially when coupled with a chromatographic separation method like HPLC or GC. currenta.de
Structural Elucidation and Identification
MS is a key method for confirming the identity and elucidating the structure of this compound. currenta.de High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (to four decimal places or better), which allows for the determination of its elemental formula. currenta.demdpi.com
When coupled with techniques like electrospray ionization (ESI), the sample can be ionized softly, preserving the molecular ion for mass determination. currenta.de Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure, allowing for unambiguous identification. mdpi.combiorxiv.org This fragmentation pattern helps to piece together the different structural components of the molecule.
| Parameter | Description |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's nature. |
| Mass Analyzer | High-resolution analyzers like Time-of-Flight (TOF) or Orbitrap are used to achieve high mass accuracy. currenta.de |
| Mass Accuracy | Typically < 5 ppm, allowing for confident elemental formula determination. currenta.de |
| Fragmentation | Collision-Induced Dissociation (CID) in an MS/MS experiment to generate characteristic fragment ions for structural confirmation. mdpi.com |
Quantitative Analysis in Complex Biological Matrices (Research Samples)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying compounds in complex biological matrices such as plasma, serum, or tissue homogenates. nih.govchromatographyonline.com This method offers exceptional sensitivity and selectivity, allowing for the detection of very low concentrations of this compound in research samples. researchgate.net
The process involves extracting the analyte from the biological matrix, separating it from other components using HPLC, and then detecting it with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. chromatographyonline.com A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample can suppress or enhance the ionization of the analyte, affecting accuracy. nih.gov To compensate for this, a stable isotope-labeled internal standard (SIL-IS) of this compound is often used. The SIL-IS behaves almost identically to the analyte during extraction and ionization but is distinguishable by its mass, ensuring robust and accurate quantification. chromatographyonline.com Methods have been developed for the quantification of the related compound, gambogic acid, in serum using LC-MS/MS. nih.gov
| Parameter | Description |
|---|---|
| Sample Preparation | Protein precipitation or liquid-liquid extraction to remove bulk matrix components. |
| Chromatography | Fast LC gradient on a C18 column to separate the analyte from matrix interferences. |
| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI). |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. chromatographyonline.com |
| Internal Standard | Stable Isotope-Labeled (e.g., Deuterated or 13C-labeled) this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the de novo structural elucidation of organic molecules. libretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, both ¹H NMR and ¹³C NMR are essential for complete structural confirmation.
| NMR Technique | Information Provided |
|---|---|
| ¹H NMR | Provides chemical shift (δ) values for each unique proton, integration (number of protons), and multiplicity (splitting pattern) to reveal neighboring protons. libretexts.org |
| ¹³C NMR | Provides chemical shift (δ) values for each unique carbon atom, identifying functional groups like C=O, C=C, C-O, and alkyl carbons. nih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between atoms: COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range) to build the molecular skeleton. |
| Solvent | Deuterated solvents like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). |
| Reference Standard | Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0 ppm. libretexts.org |
Future Research Directions for Methyl Gambogate
The unique chemical structure and promising biological activities of Methyl gambogate have established it as a significant lead compound in drug discovery. However, to fully realize its therapeutic potential, future research must address key questions regarding its specificity, mechanism of action, and broader applications. The following sections outline critical future research directions that will be instrumental in advancing our understanding and utilization of this compound.
Q & A
Q. What are the standard methods for synthesizing methyl gambogate derivatives, and how are they characterized?
this compound derivatives are typically synthesized via esterification or conjugation reactions. For example, coumarin-gambogate derivatives (e.g., compounds 6 and 7 ) are prepared by coupling gambogic acid with coumarin precursors under mild acidic conditions, achieving yields of 52–66% . Characterization involves 1H-NMR (chemical shifts δ 6.8–8.2 ppm for aromatic protons) and ESI-MS (e.g., [M + H]+ peaks at m/z 729.90 for Coumarin-7-gambogate). HPLC (purity >98%) is critical for verifying batch consistency .
Q. How do researchers identify relevant literature on this compound’s biological activity?
Start with specialized encyclopedias (e.g., SciFinder) for structural and bioactivity data, then use databases like Web of Science to locate peer-reviewed articles (1900–present). Filter results by "review articles" to access summaries of antiangiogenic or anticancer mechanisms . Avoid unreliable sources like commercial catalogs (e.g., ) .
Q. What analytical techniques are essential for assessing this compound purity and stability?
Use HPLC with C18 columns (e.g., 99.1–99.4% purity in derivatives like 4-Acetamidephenyl gambogate) and UV-Vis spectroscopy (λmax ~350 nm for gambogate chromophores). For stability, conduct accelerated degradation studies under varying pH/temperature and monitor via LC-MS .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity be systematically resolved?
Apply systematic review methodologies :
- Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).
- Use tools like Meta-Analysis to quantify effect sizes (e.g., IC50 variability in antiangiogenic assays).
- Assess confounding variables (e.g., cell line specificity, solvent effects) using sensitivity analysis .
Q. What experimental design principles minimize batch-to-batch variability in this compound analogs?
- Standardize reaction conditions (e.g., temperature, catalyst concentration) to improve yield reproducibility (e.g., 72% for compound 4 vs. 39% for 9 ) .
- Implement QC protocols : Peptide synthesis guidelines recommend additional analyses (e.g., peptide content, TFA removal) for sensitive assays .
- Use DoE (Design of Experiments) to optimize parameters like solvent polarity and reaction time.
Q. How can researchers address solubility challenges in this compound-based formulations?
- Employ co-solvency strategies : Test PEG-based solvents (e.g., Azido-PEG3-Maleimide, MW 729.90) to enhance aqueous solubility .
- Conduct solubility parameter calculations (Hansen parameters) to identify compatible excipients.
- Validate via dynamic light scattering (DLS) to monitor nanoparticle formation .
Q. What statistical methods are appropriate for dose-response studies of this compound derivatives?
- Fit data to Hill equations for IC50/EC50 determination.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across analogs (e.g., compound 5 vs. 8 ).
- Apply Bland-Altman plots to assess agreement between replicate experiments .
Methodological Best Practices
- Data Reporting : Include raw data tables (e.g., δ values in NMR, [M + H]+ in MS) in appendices, with processed data in the main text .
- Ethical Sourcing : Contact universities (e.g., Cambridge) for non-public data via formal requests detailing research questions and methodology .
- Visual Abstracts : Follow journal guidelines (e.g., Med. Chem. Commun.) by limiting chemical structures to 2–3 in graphics and avoiding compound-specific labels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
